molecular formula C27H25N5O3 B2584102 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1105212-31-4

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2584102
CAS No.: 1105212-31-4
M. Wt: 467.529
InChI Key: YGMCUFQACFTQGT-UHFFFAOYSA-N
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Description

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a complex structure incorporating a triazoloquinoxalinone core, a scaffold known to be of significant interest in medicinal chemistry and drug discovery. Similar triazolo-fused heterocyclic compounds have been investigated for various biological activities. For instance, some triazoloquinazolinone derivatives have been identified as high-affinity ligands for immune checkpoint proteins like TIM-3, making them valuable tools in immuno-oncology research . Other triazolo-containing structures are also synthesized and studied for their potential pharmacological properties . Researchers may utilize this compound as a key intermediate in organic synthesis or as a candidate for in vitro biological screening to explore new therapeutic areas. Its specific mechanism of action and primary research applications are yet to be fully characterized and represent an opportunity for scientific investigation. The product is provided with comprehensive analytical data (such as HPLC, NMR, and MS) to ensure identity and purity. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-16-12-13-20(14-18(16)3)28-24(33)15-31-27(34)32-22-10-6-5-9-21(22)29-26(25(32)30-31)35-23-11-7-8-17(2)19(23)4/h5-14H,15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMCUFQACFTQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,3-dimethylphenol with a suitable quinoxaline derivative, followed by cyclization to form the triazoloquinoxaline core. The final step involves the acylation of the triazoloquinoxaline intermediate with 3,4-dimethylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoxaline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, leading to the formation of reduced triazoloquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in reduced triazoloquinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. The triazoloquinoxaline core has been associated with various biological activities, including:

  • Anticancer Activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties: Research indicates that derivatives of triazoloquinoxalines can exhibit antibacterial and antifungal activities.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: Studies have suggested that the compound may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further research in enzyme modulation.
  • Receptor Binding: The compound may interact with various receptors, influencing signaling pathways relevant to disease mechanisms.

Chemical Synthesis

The compound serves as a building block for synthesizing more complex molecules. Its synthesis involves multiple steps, including:

  • Formation of the Triazoloquinoxaline Core: Cyclization of appropriate precursors under controlled conditions.
  • Substitution Reactions: Introduction of the phenoxy group through nucleophilic substitution.
  • Final Acetylation: Acetylation to yield the final product.

These synthetic routes can be optimized for higher yields and purity, often requiring specific solvents and catalysts.

Material Science

In addition to its biological applications, the compound may find use in developing new materials with tailored properties due to its unique chemical structure. This includes applications in:

  • Polymer Chemistry: As a modifier or additive in polymer formulations.
  • Nanotechnology: Potential use in creating nanoscale materials for various applications.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of triazoloquinoxaline derivatives on breast cancer cells. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis through specific molecular pathways.

Case Study 2: Antimicrobial Properties

Research published in a peer-reviewed journal demonstrated that triazoloquinoxaline derivatives exhibited substantial antibacterial activity against various strains of bacteria, suggesting potential therapeutic uses in treating infections.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the evidence, focusing on structural distinctions, synthesis pathways, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Activity
Target Compound: 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide 1,2,4-Triazolo[4,3-a]quinoxaline 2,3-Dimethylphenoxy; N-(3,4-dimethylphenyl) Not explicitly described; likely involves triazole-quinoxaline cyclization and acetamide coupling Anticonvulsant/Antioxidant*
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (, Compound 12) 1,2,4-Triazolo[4,3-a]pyrazine Phenoxy; 8-amino-3-oxo-2-phenyl Reacted 4-hydroxyphenyl derivative with chloroacetamide Neurological modulation*
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (, Compound 1) Quinazoline-2,4-dione 2,4-Dichlorophenylmethyl Glycine-derived quinazoline dione coupled with dichlorophenylacetamide Anticonvulsant (inferred)
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-N-(1,2-dithiolan-3-yl)acetamide (, Compound 13) 1,2,4-Triazolo[4,3-a]pyrazine Phenoxyethyl; lipoic acid conjugate Lipoic acid conjugation via carbodiimide coupling Antioxidant (explicitly studied)

Note: Activities marked with () are inferred based on structural analogs or mechanistic pathways described in the evidence.*

Key Structural and Functional Insights:

Core Heterocycle Differences: The triazoloquinoxaline core in the target compound offers a larger aromatic system compared to the triazolopyrazine in Compounds 12 and 13 . The quinazoline-2,4-dione core in Compound 1 () is structurally distinct, featuring two ketone groups that may influence redox properties or hydrogen-bonding interactions .

Electron-withdrawing vs. Electron-donating groups: The dichlorophenyl group in Compound 1 () may reduce metabolic stability compared to the dimethylphenyl group in the target compound .

Pharmacological Implications :

  • Compounds with triazolo-fused cores (e.g., Compounds 12, 13, and the target) may share mechanisms such as GABAergic modulation (as suggested by ) or free radical scavenging (as in lipoic acid-conjugated Compound 13) .
  • The acetamide linkage is a common feature across all compounds, suggesting its role in enhancing solubility or serving as a pharmacophore for target engagement .

Synthesis Complexity: The target compound’s synthesis likely requires multi-step cyclization and coupling reactions, similar to the methods described for Compounds 12 and 13 (e.g., chloroacetamide coupling or carbodiimide-mediated conjugation) . In contrast, Compound 1 () employs glycine-derived intermediates and oxidative steps, which may limit scalability compared to triazoloquinoxaline derivatives .

Biological Activity

The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activities, particularly focusing on its pharmacological properties and therapeutic potential.

Anticonvulsant Activity

Research has indicated that compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticonvulsant properties. For instance, studies have shown that similar derivatives demonstrate efficacy in models of induced convulsions. In one study, several synthesized compounds were evaluated using the metrazol-induced convulsion model, with some showing promising anticonvulsant activity compared to standard treatments such as phenobarbitone sodium .

Anticancer Potential

The anticancer properties of triazoloquinoxaline derivatives have been explored extensively. A related study highlighted that compounds with similar structures exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231). Notably, specific derivatives showed enhanced activity compared to established drugs like Erlotinib. These compounds induced apoptosis and affected cell cycle regulation by modulating key apoptotic markers such as P53 and Bcl-2 .

Antimicrobial Activity

The antimicrobial potential of these compounds has also been evaluated. Preliminary investigations indicated that certain triazoloquinoxaline derivatives possess antibacterial properties against various strains of bacteria. This suggests a broader pharmacological profile that could be exploited in developing new antimicrobial agents .

Table of Biological Activities

Activity Type Compound Effect Reference
Anticonvulsant2-[4-(2,3-dimethylphenoxy)-1-oxo-...Significant reduction in convulsion frequency
AnticancerSimilar triazoloquinoxaline derivativesInduced apoptosis in MDA-MB-231 cells
AntimicrobialTriazoloquinoxaline derivativesEffective against S. aureus

Detailed Research Findings

  • Anticonvulsant Evaluation : In a study involving various triazoloquinoxaline derivatives, two specific compounds demonstrated superior anticonvulsant activity in animal models when compared to conventional medications . The mechanism appears to involve modulation of neurotransmitter systems.
  • Cytotoxic Studies : Compounds similar to the target compound were tested for cytotoxicity against cancer cell lines. One particular derivative showed an IC50 value significantly lower than that of Erlotinib, indicating its potential as a more effective treatment option .
  • Mechanistic Insights : Molecular docking studies provided insights into how these compounds interact with target proteins involved in cancer progression and apoptosis regulation. This structural information is crucial for further drug development efforts .

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the triazoloquinoxaline core via cyclization of quinoxaline precursors under reflux conditions (e.g., using ethanol/acetic acid) .
  • Step 2: Functionalization of the core with a 2,3-dimethylphenoxy group via nucleophilic aromatic substitution or coupling reactions .
  • Step 3: Acetamide linkage using N-(3,4-dimethylphenyl)acetamide derivatives, often mediated by carbodiimide coupling agents . Key reaction conditions include temperature control (60–100°C), solvent selection (DMF, dichloromethane), and purification via column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

  • 1H/13C NMR: To confirm substituent positions and acetamide connectivity .
  • Mass Spectrometry (HRMS): For molecular weight validation and fragmentation pattern analysis .
  • HPLC: To assess purity (>95%) and monitor reaction progress .

Q. What biological targets are associated with this compound?

Preliminary studies suggest interactions with:

  • COX enzymes: Potential anti-inflammatory activity via competitive inhibition (IC50 values pending) .
  • GABAA receptors: Anticonvulsant effects observed in PTZ-induced seizure models .
  • Cancer cell lines: Apoptosis induction in in vitro assays (e.g., MTT viability tests) .

Q. What purity analysis methods ensure compound quality?

  • HPLC with UV detection (C18 column, acetonitrile/water gradient) to quantify impurities .
  • Melting point determination to verify crystalline consistency .

Advanced Research Questions

Q. How can reaction yields for triazoloquinoxaline core formation be optimized?

  • Solvent optimization: Replace ethanol with DMF to enhance solubility of aromatic intermediates .
  • Catalyst screening: Use Pd(OAc)2 for efficient cross-coupling of phenoxy groups .
  • Microwave-assisted synthesis: Reduce reaction time from 12 hours to 2 hours while maintaining >80% yield .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structure-activity relationship (SAR) analysis: Compare substituent effects (e.g., 2,3-dimethylphenoxy vs. fluorophenyl) on COX inhibition .
  • Dose-response profiling: Validate activity thresholds (e.g., IC50 variability in cancer cell lines) using standardized assays .
  • In silico docking: Model interactions with GABAA receptors to explain discrepancies in anticonvulsant efficacy .

Q. How to design analogs to improve metabolic stability?

  • Fluorine substitution: Replace methyl groups with fluorine to enhance oxidative stability (e.g., 3-fluorophenyl analogs) .
  • Lipophilicity adjustment: Introduce methoxy groups to balance logP values for improved membrane permeability .
  • Pro-drug strategies: Mask the acetamide moiety with ester groups to reduce first-pass metabolism .

Q. What mechanistic insights explain its anticancer activity?

  • Enzyme inhibition assays: Measure inhibition of topoisomerase II or tubulin polymerization via fluorescence polarization .
  • ROS induction: Quantify reactive oxygen species (ROS) in treated cancer cells using DCFH-DA probes .
  • Transcriptomic profiling: RNA-seq analysis to identify dysregulated apoptosis pathways (e.g., Bcl-2/Bax ratio) .

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